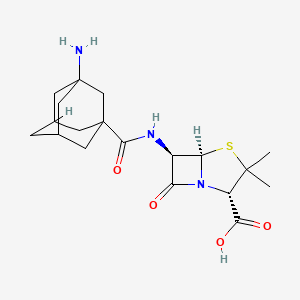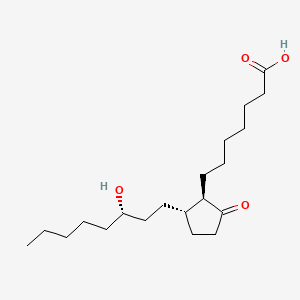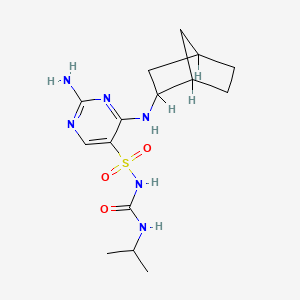
Amantocillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amantocillin is an antibiotic.
Applications De Recherche Scientifique
Application in Antimicrobial Research
Amantocillin, primarily known for its role as an antibiotic, has been extensively studied in various contexts of antimicrobial research. In a study focusing on the prescribing patterns of antimicrobial agents in intensive care units, amantocillin was one of the antimicrobials evaluated for its effectiveness and usage patterns (Dudhe et al., 2020). This research is crucial in understanding the clinical applications of amantocillin and its role in combating infections in critical care settings.
Role in Antimicrobial Stewardship
Amantocillin's usage is also significant in the context of antimicrobial stewardship, a critical aspect of preventing antimicrobial resistance. A study conducted to assess the utilization of antimicrobial drugs in a tertiary care hospital emphasizes the importance of rational prescribing practices, where amantocillin is considered (Tarun et al., 2022). Such studies contribute to developing guidelines and policies for the appropriate use of antibiotics like amantocillin, ensuring their efficacy is maintained.
Investigation in Specialized Care Units
In specialized care units such as neonatal and pediatric intensive care units, the prescription and utilization patterns of amantocillin have been the subject of research. For instance, Jayabal et al. (2016) examined the prescribing pattern of antimicrobial agents, including amantocillin, in neonatal intensive care units, providing insights into its use in vulnerable populations (Jayabal et al., 2016).
Exploration in Diverse Clinical Settings
The diverse applications of amantocillin in various clinical settings, from outpatient departments to intensive care units, have been explored in numerous studies. The research by Deshmukh et al. (2018) on antimicrobial prescription patterns in outpatient departments includes the use of amantocillin, highlighting its broad applicability in different healthcare settings (Deshmukh et al., 2018).
Impact on Specific Medical Conditions
Specific medical conditions like lower respiratory tract infections have been a focus area in the study of amantocillin's application. Gajbhiye et al. (2016) conducted a study on the drug utilization of antimicrobials, including amantocillin, for such infections in a pediatric intensive care setting (Gajbhiye et al., 2016).
Propriétés
Numéro CAS |
10004-67-8 |
|---|---|
Nom du produit |
Amantocillin |
Formule moléculaire |
C19H27N3O4S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1 |
Clé InChI |
AZGNYRUNQKZSJQ-LMYIQIHKSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amantocillin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)






